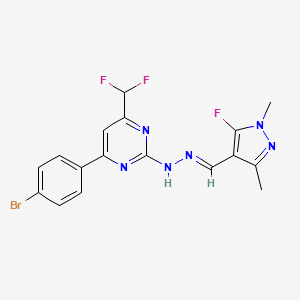
4-(4-Bromophenyl)-6-(difluoromethyl)-2-(2-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)hydrazinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with fluorine and methyl groups, a carbaldehyde group, and a hydrazone linkage to a pyrimidinyl ring substituted with bromophenyl and difluoromethyl groups.
Vorbereitungsmethoden
The synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of Substituents: Fluorine and methyl groups are introduced to the pyrazole ring through halogenation and alkylation reactions.
Formation of the Carbaldehyde Group: The carbaldehyde group is introduced via formylation reactions.
Hydrazone Formation: The final step involves the reaction of the pyrazole-4-carbaldehyde with 4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl hydrazine under specific conditions to form the hydrazone linkage.
Industrial production methods typically involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl and difluoromethyl groups.
Hydrolysis: The hydrazone linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde and hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydrazone linkage plays a crucial role in its binding affinity and specificity, while the fluorine and bromine substituents enhance its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole ring and fluorine substituent but differs in the functional groups attached.
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride: Similar in structure but contains a carbonyl chloride group instead of the carbaldehyde and hydrazone linkage.
1,3-Dimethyl-5-phenoxy-4-pyrazolecarboxaldehyde oxime: This compound has a similar pyrazole ring but different substituents and functional groups.
The uniqueness of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone lies in its specific combination of substituents and the hydrazone linkage, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H14BrF3N6 |
|---|---|
Molekulargewicht |
439.2 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-6-(difluoromethyl)-N-[(E)-(5-fluoro-1,3-dimethylpyrazol-4-yl)methylideneamino]pyrimidin-2-amine |
InChI |
InChI=1S/C17H14BrF3N6/c1-9-12(16(21)27(2)26-9)8-22-25-17-23-13(7-14(24-17)15(19)20)10-3-5-11(18)6-4-10/h3-8,15H,1-2H3,(H,23,24,25)/b22-8+ |
InChI-Schlüssel |
YRLFSCLSDNBOSU-GZIVZEMBSA-N |
Isomerische SMILES |
CC1=NN(C(=C1/C=N/NC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Br)F)C |
Kanonische SMILES |
CC1=NN(C(=C1C=NNC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Br)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


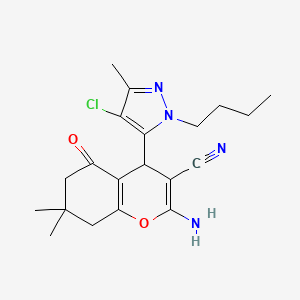
![[7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-methylthiophen-2-yl)methanone](/img/structure/B10928298.png)
![1-(3-methoxypropyl)-3-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B10928312.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10928314.png)
![1-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B10928317.png)
![N-(4-tert-butylcyclohexyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10928321.png)
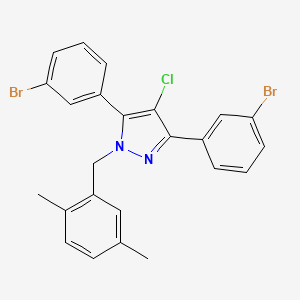
![N'-{(E)-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10928326.png)
![N-(4-ethylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928328.png)
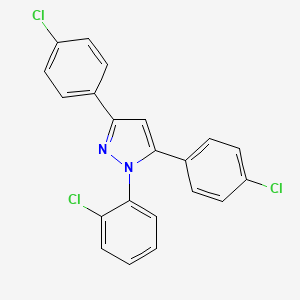
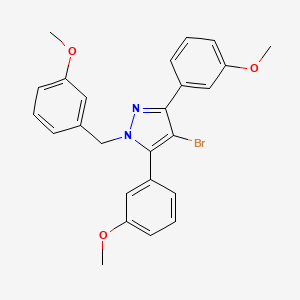
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10928350.png)
![3,6-dimethyl-N-[3-(1H-pyrazol-1-yl)pentyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928352.png)
![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928355.png)
